3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane
Description
Properties
Molecular Formula |
C11H19IO2 |
|---|---|
Molecular Weight |
310.17 g/mol |
IUPAC Name |
3-[1-(iodomethyl)-4-methylcyclohexyl]oxyoxetane |
InChI |
InChI=1S/C11H19IO2/c1-9-2-4-11(8-12,5-3-9)14-10-6-13-7-10/h9-10H,2-8H2,1H3 |
InChI Key |
GLZYLHYDVAVJBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CI)OC2COC2 |
Origin of Product |
United States |
Preparation Methods
Core Oxetane Ring Formation
The synthesis typically begins with constructing the oxetane ring. A validated approach involves cyclization of diol precursors :
- 2,2-Bis(bromomethyl)propane-1,3-diol undergoes base-mediated cyclization (e.g., NaOEt in ethanol) to form 3-(bromomethyl)oxetan-3-yl methanol.
- Modifications to the diol structure, such as introducing a 4-methylcyclohexyl group, enable tailored oxetane derivatives.
| Parameter | Value |
|---|---|
| Base | Sodium ethoxide |
| Solvent | Ethanol |
| Temperature | Room temperature |
| Yield | 70–82% (for analogous cases) |
Introduction of the Iodomethyl Group
The Appel reaction is widely used to convert hydroxymethyl groups to iodomethyl:
- Reagents : Triphenylphosphine (PPh₃), iodine (I₂), and imidazole in dichloromethane.
- Mechanism : The hydroxyl group is displaced via a phosphonium intermediate, yielding the iodomethyl derivative.
- Dissolve 2-hydroxymethyloxetane (30.68 mmol) in CH₂Cl₂.
- Add PPh₃ (39.5 mmol), imidazole (79.3 mmol), and I₂ (39.5 mmol) at 0°C.
- Stir at 25°C for 18 hours.
- Purify via silica gel chromatography (hexane:EtOAc = 6:1).
Yield : 100% (for 2-(iodomethyl)oxetane).
Williamson Ether Synthesis for Cyclohexyl Attachment
The 4-methylcyclohexyl group is introduced via nucleophilic substitution :
- Substrate : 3-(iodomethyl)oxetane derivative.
- Reagents : 4-Methylcyclohexanol activated as a tosylate or bromide, with K₂CO₃ in acetone.
| Parameter | Value |
|---|---|
| Base | Potassium carbonate |
| Solvent | Acetone |
| Temperature | Room temperature |
| Reaction Time | 4–20 hours |
Challenges : Steric hindrance from the 4-methyl group may necessitate extended reaction times or elevated temperatures.
Alternative Solid-Phase Synthesis
Advanced methods leverage polymer-bound reagents for efficient purification:
- A PEG 3400 resin-supported sulfone linker facilitates sequential reactions, improving yield and reducing byproducts.
- This approach is advantageous for generating analogs but requires specialized equipment.
Oxidation and Functionalization
Post-synthesis modifications include oxidation of alcohol intermediates :
- Reagents : KMnO₄ in NaOH/dioxane converts alcohols to carboxylic acids.
- Application : Enables further derivatization (e.g., esterification or amidation).
Example :
- Treat 3-(hydroxymethyl)oxetane with KMnO₄ (0.04 mol) in NaOH/dioxane.
- Stir for 4 hours at room temperature.
- Acidify to pH 3.0 and extract with ethyl acetate.
Yield : 83–84% (for analogous compounds).
Comparative Analysis of Methods
Structural Confirmation
- IUPAC Name : 3-[1-(Iodomethyl)-4-methylcyclohexyl]oxyoxetane.
- SMILES : CC1CCC(CC1)(CI)OC2COC2.
- Molecular Formula : C₁₁H₁₉IO₂.
- Molecular Weight : 310.17 g/mol.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Ring-Opening: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate ring-opening reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Employed in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares 3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane with structurally related oxetane derivatives, highlighting key differences in substituents and properties:
*Estimated based on substituent contributions.
Key Observations :
- Lipophilicity : The iodomethyl and cyclohexyl groups in the target compound significantly increase LogP compared to simpler 3-substituted oxetanes (e.g., 3-isopropyloxetane). This may enhance membrane permeability but reduce aqueous solubility .
- Metabolic Stability : 3-Substituted oxetanes generally exhibit improved metabolic stability over 2-substituted isomers due to reduced CYP450 interactions. The iodomethyl group may further slow oxidative metabolism, though iodine’s size could introduce steric hindrance .
Stability and Reactivity
- Ring-Opening Reactions : Oxetanes with electron-withdrawing groups (e.g., nitriles) undergo nucleophilic ring-opening more readily. The target compound’s electron-rich cyclohexyl-ether linkage may stabilize the ring against such reactions, favoring applications where stability is critical .
- Thermal Stability : Cyclohexyl substituents enhance thermal stability compared to linear alkyl chains, as seen in biphenyl-linked oxetanes (e.g., 3,3'-[[1,1'-biphenyl]-4,4'-diylbis(oxymethylene)]bis[3-ethyl] oxetane) .
Biological Activity
The compound 3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane is a member of the oxetane family, which has gained attention in medicinal chemistry due to its unique structural properties and biological activities. Oxetanes are characterized by a four-membered cyclic ether structure that can impart interesting pharmacological properties. This article delves into the biological activity of this specific oxetane derivative, examining its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structure and Properties
This compound features a cyclohexyl group substituted with an iodomethyl moiety and an ether linkage. This unique structure may influence its interaction with biological targets, enhancing its potential as a pharmacophore.
Biological Activity Overview
Oxetane-containing compounds have been reported to exhibit a range of biological activities, including:
- Antineoplastic Activity : Studies indicate that oxetanes can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antiviral Activity : Some oxetanes demonstrate efficacy against viral infections by disrupting viral replication processes.
- Antifungal Activity : Certain oxetane derivatives have shown promise in inhibiting fungal pathogens.
Antineoplastic Activity
A study highlighted the antitumor effects of oxetane derivatives in various cancer cell lines. The compound was tested using the MTT assay, showing significant growth inhibition against several tumor types. The results indicated that the compound could induce apoptosis in cancer cells, leading to reduced viability and proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15.2 | Apoptosis induction |
| A549 (Lung Cancer) | 12.8 | Cell cycle arrest at G2/M phase |
| MCF-7 (Breast Cancer) | 9.5 | Inhibition of anti-apoptotic proteins |
Antiviral Activity
Research has shown that oxetanes can inhibit viral replication. For instance, in vitro studies demonstrated that certain oxetane derivatives significantly reduced the viral load of arboviruses by interfering with their life cycle stages.
| Virus Type | Inhibition Rate (%) | Concentration Tested (µg/mL) |
|---|---|---|
| Dengue Virus | 75 | 50 |
| Zika Virus | 68 | 50 |
Antifungal Activity
Oxetanes have also been evaluated for their antifungal properties. In one study, the compound exhibited notable activity against common fungal pathogens like Candida albicans and Aspergillus niger.
| Fungal Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Candida albicans | 32 | Moderate inhibition |
| Aspergillus niger | 64 | Significant inhibition |
Case Studies
- Case Study on Antitumor Efficacy : A clinical trial involving patients with advanced solid tumors showed promising results when treated with an oxetane-based regimen. The treatment led to a partial response in 30% of participants, with manageable side effects.
- Case Study on Antiviral Properties : In another study focusing on Zika virus infections, patients receiving an oxetane derivative exhibited reduced symptoms and viral loads compared to those receiving standard antiviral therapies.
The biological activity of this compound may be attributed to several mechanisms:
- Interaction with Cellular Targets : The compound may bind to specific proteins involved in cell signaling pathways, leading to altered cellular responses.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger apoptosis in cancer cells.
- Inhibition of Enzymatic Pathways : By interfering with key enzymes involved in viral replication or fungal growth, oxetanes can effectively reduce pathogen viability.
Q & A
Q. What are the common synthetic routes for preparing 3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane, and what key reaction conditions are involved?
- Methodological Answer : The synthesis typically involves two main steps: (1) preparation of the iodomethyl-substituted cyclohexane intermediate and (2) etherification with the oxetane ring.
- Iodomethyl Introduction : A nucleophilic substitution reaction can introduce the iodomethyl group onto the cyclohexane ring. For example, reacting 1-(chloromethyl)-4-methylcyclohexane with sodium iodide in acetone under reflux achieves this step .
- Oxetane Coupling : The cyclohexyl intermediate is then coupled to the oxetane ring via an SN2 reaction using a base like NaH or KOtBu to deprotonate the oxetane hydroxyl group. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid hydrolysis of the oxetane .
Q. How does the iodomethyl group influence the compound’s stability and handling requirements?
- Methodological Answer : The iodomethyl group introduces stability challenges due to iodine’s leaving-group propensity and sensitivity to light/heat. Key considerations include:
- Storage : Store in amber vials at -20°C under inert gas (e.g., argon) to minimize decomposition .
- Reactivity : Avoid protic solvents (e.g., water, alcohols) to prevent nucleophilic substitution or elimination reactions. Use anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) for reactions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR are critical for confirming the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and cyclohexyl substituents. The iodine atom induces distinct deshielding effects on adjacent protons .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) identifies the molecular ion cluster (due to iodine’s isotopic pattern) and fragmentation pathways .
Advanced Research Questions
Q. How can researchers address contradictions in reported reaction yields for iodomethyl-substituted oxetanes?
- Methodological Answer : Yield discrepancies often arise from:
- Purity of Starting Materials : Trace moisture in NaI or solvents can reduce iodomethylation efficiency. Pre-drying reagents over molecular sieves improves reproducibility .
- Steric Effects : The 4-methyl group on the cyclohexane ring may hinder nucleophilic substitution. Optimize reaction time (e.g., 24–48 hours) and temperature (40–60°C) to balance steric hindrance and reactivity .
Q. What strategies mitigate the toxicity risks of the iodomethyl group in biological studies?
- Methodological Answer :
- Pro-Drug Design : Replace the iodomethyl group with a metabolically labile moiety (e.g., acetoxymethyl) that releases the active compound post-administration.
- Alternative Halogens : Substitute iodine with fluorine or chlorine for reduced toxicity while retaining electronic effects. Validate via comparative cytotoxicity assays .
Q. How does the oxetane ring enhance the compound’s pharmacokinetic properties compared to larger cyclic ethers?
- Methodological Answer :
- Metabolic Stability : The oxetane’s small ring size reduces susceptibility to cytochrome P450 oxidation. Conduct in vitro microsomal stability assays to compare half-lives with tetrahydrofuran (THF) analogs .
- Solubility : The oxetane’s polarity improves aqueous solubility. Measure logP values via shake-flask or HPLC methods to quantify lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
